VUF11418

概要

説明

VUF11418 is a selective, nonpeptidomimetic agonist of the C-X-C motif chemokine receptor 3 (CXCR3). This compound has been developed as a chemical tool for detailed assessment of CXCR3 activation and for studying downstream CXCR3 signaling .

準備方法

The synthesis of VUF11418 involves multiple steps and various synthetic strategies. . The detailed synthetic routes and reaction conditions are typically proprietary and not publicly disclosed in full detail.

化学反応の分析

VUF11418 undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are common in the modification of the compound’s functional groups.

Common Reagents and Conditions: The synthesis involves the use of halogenating agents and electron-donating reagents under controlled conditions.

Major Products: The major products formed from these reactions are the halogenated and electron-donating derivatives of the compound.

科学的研究の応用

Chemistry

VUF11418 serves as a valuable chemical tool for studying the activation and signaling pathways of the CXCR3 receptor. Researchers utilize this compound to dissect the specific interactions and effects of CXCR3 activation on cellular behavior.

Biology

In biological research, this compound is employed to investigate the role of CXCR3 in T cell migration and immune response modulation. The compound has been pivotal in understanding how T cells respond to inflammatory signals, which has implications for autoimmune diseases .

Medicine

The therapeutic potential of this compound is under investigation for treating inflammatory diseases and cancers. By modulating T cell activity and migration, this compound may offer new strategies for managing conditions characterized by dysregulated immune responses .

Industry

The unique properties of this compound make it an attractive candidate for developing new pharmacological agents targeting chemokine receptors. Its specificity for CXCR3 allows for potential applications in drug discovery and development within the pharmaceutical industry .

Case Study 1: Inflammation Modulation

In a study investigating the effects of this compound on T cell migration during inflammation, researchers demonstrated that treatment with this compound significantly enhanced T cell movement towards inflamed tissues in vitro. This finding underscores its potential utility in therapeutic strategies aimed at enhancing immune responses against infections or tumors .

Case Study 2: Autoimmune Disease Models

Another case study explored the application of this compound in mouse models of autoimmune diseases. The results indicated that administration of this compound reduced symptoms associated with autoimmune conditions by promoting regulatory T cell migration to inflamed sites, suggesting a mechanism through which it could mitigate disease severity .

作用機序

VUF11418 exerts its effects by selectively binding to and activating the CXCR3 receptor. This activation leads to the recruitment of G proteins and β-arrestins, which in turn initiate downstream signaling pathways involved in T cell migration and inflammation . The compound’s mechanism of action is characterized by its ability to differentially signal through Gαi:β-arrestin complexes .

類似化合物との比較

VUF11418 is compared with other similar compounds, such as VUF10661 and VUF16216. These compounds are also agonists of the CXCR3 receptor but differ in their efficacy and signaling properties . This compound is unique due to its nonpeptidomimetic structure and its ability to selectively activate CXCR3 with high binding affinity .

Similar Compounds

- VUF10661

- VUF16216

- VUF15888

- VUF16620

This compound stands out for its specific agonistic properties and its utility as a chemical tool in CXCR3-related research.

生物活性

VUF11418 is a small-molecule agonist specifically targeting the chemokine receptor CXCR3. This compound has garnered attention due to its unique signaling properties and potential therapeutic applications in various inflammatory and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, comparative efficacy with other ligands, and implications for clinical research.

This compound acts as a nonpeptidomimetic agonist of CXCR3, a G protein-coupled receptor (GPCR) involved in T cell chemotaxis and inflammation. The compound has been shown to engage with the receptor in a manner that promotes G protein signaling while exhibiting less efficacy in recruiting β-arrestin compared to other agonists like VUF10661. This differential recruitment suggests that this compound is biased towards G protein signaling pathways, which may influence its pharmacological profile.

Key Findings:

- G Protein Activation : this compound activates Gαi proteins, contributing to intracellular signaling cascades that mediate T cell migration and activation .

- β-Arrestin Recruitment : Compared to VUF10661, this compound demonstrates reduced β-arrestin recruitment, indicating a preference for G protein-mediated pathways over β-arrestin-mediated effects .

- Receptor Internalization : Treatment with this compound leads to CXCR3 internalization, a process influenced by receptor activation and subsequent signaling events .

Comparative Efficacy

The efficacy of this compound has been evaluated against other CXCR3 ligands, including natural chemokines like CXCL11 and synthetic agonists such as VUF10661. Various studies have utilized assays to measure the potency and efficacy of these compounds in activating CXCR3.

Table 1: Comparative Efficacy of CXCR3 Agonists

| Agonist | EC50 (nM) | Emax (%) | G Protein Recruitment | β-Arrestin Recruitment |

|---|---|---|---|---|

| CXCL11 | 0.5 | 100 | High | High |

| VUF10661 | 1.0 | 90 | Moderate | Very High |

| This compound | 2.5 | 70 | High | Moderate |

| CXCL10 | 5.0 | 50 | Low | Low |

| CXCL9 | 10.0 | 30 | Very Low | Very Low |

Data derived from multiple studies assessing ligand efficacy in various assays .

Study on Inflammatory Response

In a recent study focusing on allergic contact hypersensitivity, this compound was administered topically to assess its impact on T cell-mediated inflammation. The results indicated that while it activated G protein pathways effectively, it did not potentiate the inflammatory response as robustly as β-arrestin-biased agonists like VUF10661 .

Pharmacological Characterization

Pharmacological characterization revealed that this compound binds to specific regions within the transmembrane domains of CXCR3, particularly transmembrane helices 2 and 3. This binding is crucial for receptor activation and subsequent signaling . Mutational analysis further confirmed that changes in specific amino acids within these domains could significantly alter the binding affinity and functional responses of the receptor to this compound .

Implications for Therapeutic Use

The unique properties of this compound suggest potential applications in treating conditions characterized by dysregulated T cell activity, such as autoimmune diseases and certain cancers. The biased signaling profile may offer advantages in minimizing side effects associated with non-selective GPCR activation.

Future Research Directions

Continued research is necessary to further elucidate the therapeutic potential of this compound. Future studies should focus on:

- Long-term effects : Evaluating the chronic administration effects on immune responses.

- Combination therapies : Investigating synergistic effects with other immunomodulatory agents.

- Structural analysis : Conducting detailed structural studies to refine understanding of binding interactions.

特性

IUPAC Name |

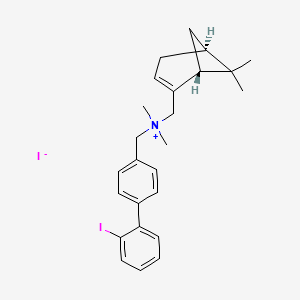

[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31IN.HI/c1-25(2)21-14-13-20(23(25)15-21)17-27(3,4)16-18-9-11-19(12-10-18)22-7-5-6-8-24(22)26;/h5-13,21,23H,14-17H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSBTJDUAWBQGE-IUQUCOCYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C(C1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC=C([C@@H]1C2)C[N+](C)(C)CC3=CC=C(C=C3)C4=CC=CC=C4I)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。